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Introduction

Acute leukemias characterized by rearrangements of the Lysine Methyltransferase 2A (KMT2A)
gene are notoriously aggressive and associated with poor prognoses. These rearrangements
create oncogenic fusion proteins that drive leukemogenesis. Revumenib (formerly SNDX-
5613) is a first-in-class, oral, selective small-molecule inhibitor of the interaction between menin
and the KMT2A protein complex. This interaction is a critical dependency for the oncogenic
activity of KMT2A fusion proteins. By disrupting this binding, revumenib aims to reverse the
aberrant gene expression program that blocks hematopoietic differentiation, offering a targeted
therapeutic approach for these high-risk leukemias.[1][2][3] This guide provides a comparative
analysis of revumenib's impact on various KMT2A fusion partners, supported by the latest
clinical and preclinical data.

Mechanism of Action: Disrupting the Menin-KMT2A
AXxis

In normal hematopoiesis, the KMT2A protein interacts with the scaffold protein menin to
regulate the expression of key developmental genes, including the HOX gene family and their
cofactor MEIS1.[3][4] In KMT2A-rearranged (KMT2Ar) leukemias, the N-terminus of KMT2A,

which contains the menin-binding domain, is fused to one of over 80 different partner genes.
This fusion protein constitutively binds to menin, leading to the aberrant and sustained
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upregulation of target genes like HOXA9 and MEIS1. This activity blocks myeloid differentiation
and promotes uncontrolled proliferation of leukemic blasts.[1][3]

Revumenib positions itself in a binding pocket on menin, directly preventing its interaction with
the KMT2A portion of the fusion protein.[2] This disruption evicts the oncogenic complex from
chromatin, leading to the downregulation of the HOX/MEIS1 transcriptional program.
Consequently, the block on differentiation is lifted, and leukemic cells are induced to mature
and undergo apoptosis.[5][6]

Caption: Revumenib inhibits the KMT2A-menin interaction, reversing leukemogenesis.

Comparative Efficacy of Revumenib

The clinical efficacy of revumenib has been evaluated in the pivotal Phase 1/2 AUGMENT-101
trial, which included patients with various KMT2A fusion partners. While preclinical studies
suggest broad activity across different fusions, clinical data provides the most relevant insights
into its comparative performance.

Preclinical In Vitro Sensitivity

In vitro studies using leukemia cell lines and patient-derived samples have demonstrated
revumenib's potent activity. It exhibits a low nanomolar half-maximal inhibitory concentration
(IC50) in sensitive cell lines.[7] One study highlighted that primary patient samples from infants
with KMT2A-rearranged Acute Lymphoblastic Leukemia (ALL) showed tremendous sensitivity,
with 1IC50 values below 0.05 uM, regardless of the specific fusion partner.[8] This suggests that
the dependency on the menin-KMT2A interaction is a common vulnerability across different
fusions.
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Cell Line Type Fusion Partner IC50 Range (pM) Reference
KMT2A-rearranged )
Various 0.0455 - 0.341 [8]
ALL
Not specified, but
KMT2A-rearranged )
Various some models [8]
AML _
unresponsive
General Cell-based
N/A 0.01-0.02 [71[9]

IC50

Clinical Response Rates by KMT2A Fusion Partner

Data from the AUGMENT-101 trial provides a direct comparison of clinical outcomes for

patients with different KMT2A fusion translocations. The results show that revumenib induces

responses across the most common fusion partners, although response rates vary.

KMT2A Fusion
Partner

Translocation

Overall Response
Rate (ORR) (95%
Cl)

CR + CRh Rate
(95% CiI)

MLLT3 (AF9) £(9;11) 60.0% (36.1-80.9) 20.0% (6.8-40.7)
MLLT1 (ENL) t(11;19) 71.4% (29.0-96.3) 28.6% (3.7-71.0)
MLLT10 (AF10) t(10;11) 57.1% (18.4-90.1) 28.6% (3.7-71.0)
AFF1 (AF4) t(4:11) 62.5% (24.5-91.5) 12.5% (0.3-52.7)

Unknown Partner -

50.0% (26.0~74.0)

33.3% (13.3-59.0)

(Data from the
AUGMENT-101 trial
as of Feb 29, 2024.
CR: Complete
Remission; CRh: CR
with partial
hematologic recovery)
[10]
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These data demonstrate that revumenib has clinically meaningful activity across multiple
common and aggressive KMT2A fusions.[11][12] Of the patients who achieved a composite
complete response, a high percentage (68%) were negative for measurable residual disease
(MRD), indicating deep molecular remissions.[13]

Experimental Protocols

The following are summaries of key methodologies used to evaluate the efficacy of revumenib.

Experimental Workflow Overview

In Vitro Analysis Data Analysis

Cell Viability Assay » [ Calculate IC50
(MTT / PrestoBlue) = Values
| e
Culture KMT2Ar Treat with Revumenib 48-96 hrs Apoptosis Assay « [ Quantify Apoptotic
Leukemia Cell Lines (Dose-Response) ~28 days (Flow Cytometry) "\ Cell Population

Gene Expression Analysis\ Analyze Changes in
(QuantiGene / RNA—seq)) HOXA9/MEIS1 Levels

Click to download full resolution via product page

Caption: General workflow for preclinical evaluation of revumenib's efficacy.

1. Cell Viability Assay (MTT Assay)

» Objective: To determine the concentration of revumenib that inhibits the metabolic activity of
leukemia cells by 50% (IC50).

e Protocol:
o KMT2A-rearranged leukemia cell lines (e.g., SEM, RS4;11) are seeded in 96-well plates.

o Cells are treated with a serial dilution of revumenib or a vehicle control (DMSO) for 4
days.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b2430401?utm_src=pdf-body
https://ashpublications.org/blood/article/144/Supplement%201/211/530338/Updated-Results-and-Longer-Follow-up-from-the
https://www.cancernetwork.com/view/revumenib-yields-high-remission-rates-for-acute-leukemia
https://www.prnewswire.com/news-releases/syndax-presents-positive-data-from-pivotal-augment-101-trial-of-revumenib-in-relapsedrefractory-kmt2ar-acute-leukemia-at-late-breaking-oral-presentation-during-65th-ash-annual-meeting-302012255.html
https://www.benchchem.com/product/b2430401?utm_src=pdf-body
https://www.benchchem.com/product/b2430401?utm_src=pdf-body-img
https://www.benchchem.com/product/b2430401?utm_src=pdf-body
https://www.benchchem.com/product/b2430401?utm_src=pdf-body
https://www.benchchem.com/product/b2430401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2430401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) is added to each well and incubated to allow for the
formation of formazan crystals by metabolically active cells.

o A solubilization solution is added to dissolve the formazan crystals.

o The absorbance is measured using a microplate reader at a specific wavelength.

o Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and
IC50 values are determined by nonlinear regression analysis.[14]

2. Apoptosis Assay (Flow Cytometry)

o Objective: To quantify the percentage of cells undergoing apoptosis after revumenib
treatment.

e Protocol:

o Leukemia cells (e.g., MV4-11, MOLM13) are treated with revumenib or DMSO control for
a specified time (e.g., 48-96 hours).

o Cells are harvested, washed, and stained with fluorescent markers for cell death, such as
TO-PRO-3 iodide or Annexin V and 7-AAD.

o The stained cells are analyzed by flow cytometry.

o The percentage of apoptotic (e.g., Annexin V positive) and non-viable (e.g., TO-PRO-3
positive) cells is quantified to assess the drug's effect on cell survival.[6]

3. Gene Expression Analysis (QuantiGene Plex Assay)

o Objective: To measure changes in the expression of revumenib target genes (HOXA9,
MEIS1) and differentiation markers.

e Protocol:

o Bone marrow aspirates are collected from patients before and after one cycle of
revumenib treatment.
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o Total RNA is isolated from the samples using a commercial kit (e.g., Promega simplyRNA
Kit).

o RNA quality and quantity are assessed using a bioanalyzer.

o A custom-designed QuantiGene Plex assay is used for multiplex gene analysis. This
assay includes probes for target genes of interest (HOXA9, MEIS1, PBX3, FLT3) and
housekeeping genes for normalization.

o The assay is performed according to the manufacturer's instructions, and raw data are
analyzed to generate normalized expression data.

o Changes in gene expression post-treatment are statistically analyzed to confirm target
engagement and downstream biological effects.[15][16]

Conclusion

Revumenib represents a significant advancement in targeted therapy for KMT2A-rearranged
acute leukemias. Its mechanism of action, which restores normal differentiation programming
by disrupting the critical menin-KMT2A fusion protein interaction, is validated by both preclinical
and clinical data. The available evidence indicates that revumenib is effective across a range
of the most common and high-risk KMT2A fusion partners, including MLLT3, MLLT1, MLLT10,
and AFF1.[10] While response rates can vary between different fusions, the ability to achieve
high rates of MRD-negative remissions underscores the drug's profound anti-leukemic activity.
[13] Ongoing and future studies will further refine its role in combination therapies and expand
its application to other menin-dependent leukemias.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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